4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine
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Overview
Description
4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine is a heterocyclic compound that features a pyridopyrimidine core fused with a thiomorpholine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and drug development. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for the design of new therapeutic agents.
Mechanism of Action
Target of Action
The primary targets of 4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine are protein kinases . These enzymes play a crucial role in controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
This compound interacts with its targets by inhibiting protein kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth and metabolism .
Biochemical Pathways
The compound affects the protein kinase pathways, which are responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . The inhibition of these pathways can lead to a decrease in cell growth and proliferation, particularly in cancer cells .
Pharmacokinetics
Similar pyrimidine derivatives have been shown to exhibit good cellular permeability , which could impact the bioavailability of the compound.
Result of Action
The inhibition of protein kinases by this compound can lead to a decrease in cell growth and proliferation . This is particularly relevant in the context of cancer cells, where uncontrolled cell growth is a key characteristic .
Biochemical Analysis
Biochemical Properties
4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine is known to interact with various enzymes, proteins, and other biomolecules. It has been reported to act as an inhibitor for cAMP-phosphodiesterase platelets . It also supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . Furthermore, it strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2 .
Cellular Effects
The cellular effects of this compound are diverse. It has been reported to have potent activities as an anticancer, antioxidant, dihydrofolate reductase, type 2 diabetes treatment, antiangiogenic, resistance-modifying, anti-mycobacterium tuberculosis, antibacterial, antihypertensive, anti-inflammatory, anti-allergic, antitumor, antiviral, and hepatoprotective agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been reported to bind to Fe(II) in the active site of JmjC histone N-methyl lysine demethylase (KDM) inhibitors .
Temporal Effects in Laboratory Settings
It has been observed that C2-substituted derivatives of the pyrido[3,4-d]pyrimidin-4-one scaffold, which includes this compound, are no longer substrates for aldehyde oxidase (AO), suggesting a role in the compound’s stability and degradation .
Metabolic Pathways
This compound is metabolized by aldehyde oxidase (AO), with the C2-position identified as the oxidation site . This metabolism is blocked when the C2-position is substituted .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridopyrimidine derivative with a thiomorpholine precursor. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the cyclization process, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- Pyrido[2,3-d]pyrimidine
- Pyrido[3,2-d]pyrimidine
- Pyrido[4,3-d]pyrimidine
Uniqueness
4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine is unique due to its specific structural features, which confer distinct biological activities. Unlike some analogues, it does not inhibit histamine metabolism, reducing the potential risk of side effects.
: Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives : Preparation and biological properties of 2-thio-containing pyrimidines : Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds : Exploration of the Chemistry and Biological Properties of Pyrimidine
Properties
IUPAC Name |
4-pyrido[3,4-d]pyrimidin-4-ylthiomorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4S/c1-2-12-7-10-9(1)11(14-8-13-10)15-3-5-16-6-4-15/h1-2,7-8H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFZABKFVLLEAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=NC3=C2C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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